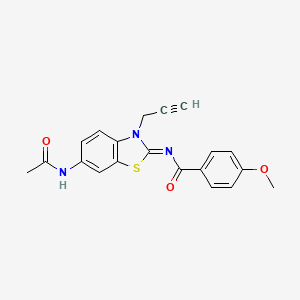
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the literature.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available in the literature .Applications De Recherche Scientifique
Antitumor and Anticancer Activity
Benzothiazole derivatives have been extensively explored for their antitumor and anticancer activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for their potential antitumor activity against various human tumor cell lines. Compounds demonstrated considerable anticancer activity against certain cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Similarly, novel 4-thiazolidinones containing a benzothiazole moiety were synthesized and evaluated for their antitumor activity, with some compounds showing significant activity against a range of cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been a significant area of research. For example, new pyridine derivatives incorporating benzothiazole structures were synthesized and found to possess considerable antibacterial activity (Patel & Agravat, 2009). Another study focused on the synthesis and antimicrobial screening of benzothiazolinone acetamide analogs, revealing the compounds' potential as therapeutic agents against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Photophysical Properties and Material Science
Benzothiazole derivatives have been investigated for their photophysical properties, offering insights into their applications in material science. The study of hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals revealed distinct assemblies characteristic of the substituent in the benzothiazole moiety, providing valuable information for the development of photovoltaic cells and other material science applications (Balijapalli, Udayadasan, Muralidharan, Sukumarapillai, Shanmugam, Gopal, Rathore, & Iyer, 2017).
Agonists of Benzodiazepine Receptors
Research into 4-thiazolidinone derivatives as agonists of benzodiazepine receptors designed and synthesized compounds showing considerable anticonvulsant activity. This suggests their potential as therapeutic agents in treating convulsions and other related disorders (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-4-11-23-17-10-7-15(21-13(2)24)12-18(17)27-20(23)22-19(25)14-5-8-16(26-3)9-6-14/h1,5-10,12H,11H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAFRXQSFDMXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

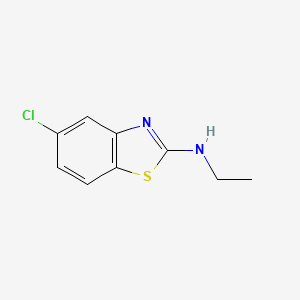
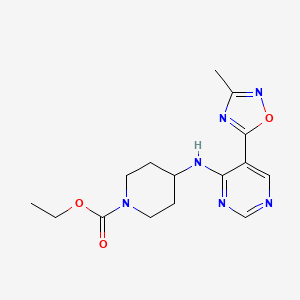
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)

![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)
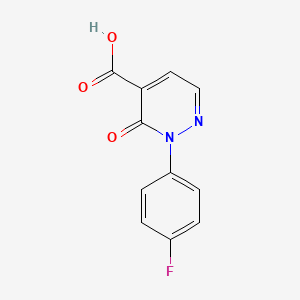
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)
![N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2873968.png)
![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)
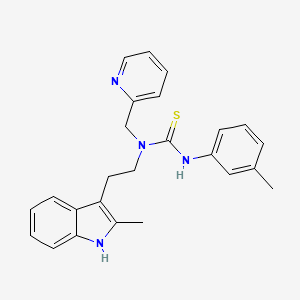

![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)
